FGFR2-Preferential Inhibition: Derazantinib Racemate vs. Infigratinib
Derazantinib Racemate demonstrates a clear preference for FGFR2 (IC50 1.8 nM) over FGFR1 (IC50 4.5 nM), a 2.5-fold difference [1]. In contrast, the comparator infigratinib is essentially equipotent against FGFR1 (0.9 nM) and FGFR2 (1.4 nM), a 1.6-fold difference [2]. This differential selectivity may influence pathway-specific signaling outcomes in models where FGFR1 and FGFR2 have non-redundant roles.
| Evidence Dimension | FGFR2 vs. FGFR1 selectivity ratio |
|---|---|
| Target Compound Data | FGFR2 IC50 = 1.8 nM; FGFR1 IC50 = 4.5 nM |
| Comparator Or Baseline | Infigratinib (BGJ398): FGFR2 IC50 = 1.4 nM; FGFR1 IC50 = 0.9 nM |
| Quantified Difference | Selectivity ratio (FGFR1/FGFR2): Derazantinib = 2.5; Infigratinib = 0.64 |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
For experiments focused on FGFR2-driven biology, Derazantinib Racemate provides a wider window of FGFR2-preferential inhibition relative to FGFR1 than infigratinib, potentially reducing confounding effects from FGFR1 blockade.
- [1] Hall, T. G., et al. (2016). Preclinical activity of ARQ 087, a novel inhibitor targeting FGFR dysregulation. PLOS ONE. View Source
- [2] Goyal, L., et al. (2021). Targeting FGFR in intrahepatic cholangiocarcinoma: A review of the current landscape. Cancer Treatment Reviews. View Source
